Methyl 3-bromo-2-cyano-6-nitrobenzoate
Description
Methyl 3-bromo-2-cyano-6-nitrobenzoate is a polysubstituted aromatic ester with a benzene ring functionalized by bromo (Br), cyano (CN), nitro (NO₂), and a methyl ester (COOCH₃) group. The substituents are positioned at the 2-, 3-, and 6-positions, creating a highly electron-deficient aromatic system.
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)6(10)2-3-7(8)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDADBLXPDRUNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
This route involves initial nitration and bromination of a benzoic acid precursor, followed by esterification to obtain the methyl ester.
Reaction Pathway:
Reaction Conditions:
Notes:
- The nitration introduces the nitro group selectively at the ortho position.
- Bromination is regioselective, facilitated by directing effects of existing substituents.
- Esterification is performed under acidic conditions, with purification via recrystallization.
Nucleophilic Aromatic Substitution (SNAr) on Activated Precursors
Overview:
This method employs nucleophilic substitution of halogenated benzoic esters with cyanide sources, enabling direct introduction of the cyano group.
Reaction Pathway:
Reaction Conditions:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyanation | KCN / CuI or Pd catalysts | Reflux in DMSO or DMF, 80-120°C | 65-80% | , |
Notes:
- Catalysts such as Pd(PPh₃)₄ or CuI enhance reactivity.
- The reaction is sensitive to moisture; inert atmosphere is preferred.
- The process is efficient for introducing the cyano group selectively.
Multi-step Synthesis via Cyanation of Pre-formed Methyl 3-bromo-6-nitrobenzoate
Overview:
This approach involves the pre-synthesis of methyl 3-bromo-6-nitrobenzoate, followed by cyanation using cyanide reagents.
Reaction Pathway:
Reaction Conditions:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyanation | KCN / Pd(PPh₃)₄ | Reflux in DMF, inert atmosphere | 70-85% |
Notes:
- The process yields high purity products suitable for industrial scale.
- Purification involves chromatography or recrystallization.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Bromination + Esterification | 2-Cyano-6-nitrobenzoic acid | Br₂, H₂SO₄, CH₃OH | Electrophilic substitution + Fischer esterification | 70-85% | Well-established, scalable | Multiple steps, reagent waste |
| Nucleophilic Cyanation | Halogenated methyl benzoates | KCN, Pd catalysts | Nucleophilic substitution | 65-80% | High regioselectivity | Requires inert atmosphere |
| Direct Cyanation of Precursors | Methyl 3-bromo-6-nitrobenzoate | KCN, Pd catalysts | SNAr | 70-85% | Suitable for large-scale | Toxic cyanide reagents |
Research Findings and Notes:
- Reaction Optimization: Catalysts such as Pd(PPh₃)₄ significantly improve cyanation efficiency, with reaction temperatures optimized around 100°C.
- Environmental Considerations: Use of cyanide reagents necessitates strict safety protocols; alternative greener methods are under development.
- Industrial Relevance: The multi-step process involving bromination and nucleophilic cyanation is favored for industrial production due to high yields and product purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-cyano-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Carboxylic Acids: From hydrolysis of the ester group.
Scientific Research Applications
Methyl 3-bromo-2-cyano-6-nitrobenzoate is utilized in various scientific research areas due to its unique properties:
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Organic Chemistry: As a building block for the synthesis of complex organic molecules.
Biological Studies: For investigating the effects of brominated and nitrated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-6-nitrobenzoate involves its interaction with molecular targets through its functional groups. The cyano and nitro groups can participate in electron-withdrawing interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Compounds:
This compound Substituents: Br (3-), CN (2-), NO₂ (6-), COOCH₃ (1-). Electron-withdrawing groups (EWGs) dominate, enhancing electrophilicity.
Methyl 3-amino-6-bromo-2-methylbenzoate () Substituents: NH₂ (3-), Br (6-), CH₃ (2-), COOCH₃ (1-). Amino (electron-donating) and methyl (weakly donating) groups reduce ring electrophilicity.
Methyl 2-nitro-6-bromobenzoate (hypothetical analog) Substituents: NO₂ (2-), Br (6-), COOCH₃ (1-). Lacks the cyano group, reducing electron withdrawal.
Table 1: Structural and Physical Properties
*Calculated using atomic masses. †Estimated based on analogous nitro/cyano-substituted esters.
Solubility and Purification
- This compound’s low polarity (due to EWGs) limits water solubility but enhances solubility in polar aprotic solvents like DMSO, aligning with methyl ester trends in .
- The amino-substituted analog’s solubility in ethanol reflects its moderate polarity, typical of esters with electron-donating groups .
Limitations and Data Gaps
Direct experimental data for this compound is sparse, necessitating extrapolation from analogs. Contradictions arise in solubility predictions; for example, highlights methyl salicylate’s solubility in non-polar solvents, whereas suggests polar solvents for methyl esters with EWGs .
Q & A
Q. What are the standard synthetic routes for Methyl 3-bromo-2-cyano-6-nitrobenzoate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:
Nitration : Introduce the nitro group at the 6-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Bromination : Electrophilic substitution at the 3-position using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) .
Cyanation : Replace a leaving group (e.g., halogen) at the 2-position via nucleophilic substitution with NaCN in polar aprotic solvents (e.g., DMF) under reflux .
Esterification : Methylation of the carboxylic acid using methanol and acid catalysis (H₂SO₄) .
Optimization : Reaction yields depend on temperature, stoichiometry, and solvent choice. For cyanation, excess NaCN and extended reflux times improve conversion .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; cyano groups appear as sharp singlets) .
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., molecular ion peak at m/z ≈ 299) .
- HPLC : Assess purity by comparing retention times against standards .
Advanced Research Questions
Q. How do the electronic effects of the nitro and cyano groups influence the reactivity of the bromine atom in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups deactivate the aromatic ring, directing electrophiles to meta/para positions. However, the bromine atom at the 3-position becomes susceptible to nucleophilic substitution or Suzuki-Miyaura cross-coupling due to:
- Nitro Group : Enhances electrophilicity at adjacent positions via resonance withdrawal .
- Cyano Group : Stabilizes transition states through inductive effects, facilitating oxidative addition in palladium-catalyzed reactions .
Experimental Design : Compare coupling efficiency (e.g., with aryl boronic acids) under varying catalysts (Pd(PPh₃)₄ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) .
Q. How can conflicting data regarding optimal nitration or cyanation conditions be resolved methodologically?
Methodological Answer: Contradictions in reported yields or conditions often arise from impurities or competing side reactions. To resolve discrepancies:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, reagent ratios) .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Post-Reaction Analysis : Isolate byproducts (e.g., di-nitrated derivatives) via column chromatography and characterize them to identify failure points .
Q. What strategies mitigate competing side reactions during functional group transformations?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., esterify the carboxylic acid before nitration to prevent oxidation) .
- Stepwise Functionalization : Prioritize nitro group introduction first due to its strong directing effects, followed by bromination and cyanation .
- Catalytic Optimization : Use selective catalysts (e.g., CuCN for cyanation instead of NaCN to reduce hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
